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3-(2-fluorophenyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine

Lipophilicity Drug-likeness ADMET prediction

3-(2-Fluorophenyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine (CAS 246021-96-5; molecular formula C22H16FN5O; MW 385.39 g/mol) is a synthetic heterocyclic small molecule belonging to the [1,2,4]triazolo[4,3-c]quinazoline class. Its core features a planar triazoloquinazoline tricyclic scaffold substituted at position 3 with a 2-fluorophenyl group and at the N-5 position with a 4-methoxyphenylamine moiety.

Molecular Formula C22H16FN5O
Molecular Weight 385.402
CAS No. 246021-96-5
Cat. No. B2743891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-fluorophenyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine
CAS246021-96-5
Molecular FormulaC22H16FN5O
Molecular Weight385.402
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC2=NC3=CC=CC=C3C4=NN=C(N42)C5=CC=CC=C5F
InChIInChI=1S/C22H16FN5O/c1-29-15-12-10-14(11-13-15)24-22-25-19-9-5-3-7-17(19)21-27-26-20(28(21)22)16-6-2-4-8-18(16)23/h2-13H,1H3,(H,24,25)
InChIKeyQDVQTHYNFLUGOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Fluorophenyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine (CAS 246021-96-5): Procurement-Relevant Compound Profile


3-(2-Fluorophenyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine (CAS 246021-96-5; molecular formula C22H16FN5O; MW 385.39 g/mol) is a synthetic heterocyclic small molecule belonging to the [1,2,4]triazolo[4,3-c]quinazoline class . Its core features a planar triazoloquinazoline tricyclic scaffold substituted at position 3 with a 2-fluorophenyl group and at the N-5 position with a 4-methoxyphenylamine moiety . The compound is registered in ChEMBL (CHEMBL3967141) and PubChem (CID 118638433) [1]. Predicted physicochemical properties include a density of 1.36±0.1 g/cm³, a pKa of 1.69±0.30, a calculated logP of approximately 3.4, 1 hydrogen bond donor, and 6 hydrogen bond acceptors, placing it within Lipinski Rule-of-Five compliant space [2]. The [1,2,4]triazolo[4,3-c]quinazoline scaffold is a recognized privileged structure in medicinal chemistry, with published derivatives demonstrating inhibitory activity against VEGFR-2, EGFR tyrosine kinase, and Topoisomerase II, as well as DNA intercalation properties [3][4][5].

Why Generic Substitution of 3-(2-Fluorophenyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine (CAS 246021-96-5) Is Not Advisable


Within the [1,2,4]triazolo[4,3-c]quinazoline class, seemingly minor substituent modifications produce substantial shifts in target engagement, potency, and selectivity profiles that preclude simple analog interchange. The target compound's specific substitution pattern—a 2-fluorophenyl at position 3 combined with a 4-methoxyphenylamine at the N-5 position—occupies a discrete region of chemical space relative to its closest commercially available analogs . The ortho-fluorine on the 3-phenyl ring enhances electron-deficient character for π-stacking interactions within hydrophobic kinase pockets, while the para-methoxy group on the N-5 phenyl ring modulates hydrogen-bonding capacity and aqueous solubility relative to the des-methoxy analog (CAS 338977-99-4, 3-(2-fluorophenyl)-N-phenyl derivative) . Published SAR studies on this scaffold demonstrate that replacing the 2-fluorophenyl with a 2,4-dichlorophenyl group (CAS 477853-44-4) substantially alters lipophilicity (ΔlogP ~ +3.2 units) and hydrogen bond acceptor count, which affects both target binding and ADMET properties [1][2]. Given that closely related triazolo[4,3-c]quinazolines exhibit VEGFR-2 IC50 values ranging from 53.81 nM to >10 µM and EGFR IC50 values spanning 0.69–1.8 µM depending on substitution [3][4], substituting one analog for another without empirical validation introduces unacceptable uncertainty in biological outcomes.

Quantitative Differentiation Evidence for 3-(2-Fluorophenyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine (CAS 246021-96-5) Versus Closest Analogs


Lipophilicity (logP) Differentiation Versus the 2,4-Dichlorophenyl Analog

The target compound (CAS 246021-96-5) has a calculated logP of 3.4 [1], whereas its closest dichloro-substituted analog—3-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine (CAS 477853-44-4)—has a computed XLogP3-AA of 6.6 [2]. This difference of approximately 3.2 logP units represents a >1,000-fold theoretical difference in octanol-water partition coefficient. In the published triazolo[4,3-c]quinazoline VEGFR-2 inhibitor series, the most potent compound (10k) had a cLogP of approximately 4.1, and compounds with logP >5 showed markedly reduced cellular activity despite retained enzymatic potency, attributed to poor aqueous solubility and non-specific protein binding [3].

Lipophilicity Drug-likeness ADMET prediction

Hydrogen Bond Acceptor/Donor Profile Differentiation Versus the Des-Methoxy Analog

The target compound possesses 6 hydrogen bond acceptors (HBA) and 1 hydrogen bond donor (HBD) , compared to the des-methoxy analog 3-(2-fluorophenyl)-N-phenyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine (CAS 338977-99-4; C21H14FN5, MW 355.37) which contains 5 HBA and 1 HBD . The additional methoxy oxygen on the N-5 phenyl ring of the target compound provides an extra hydrogen bond acceptor site. Published SAR for EGFR-inhibitory triazolo[4,3-c]quinazolines demonstrates that hydrogen bonding with the hinge region (specifically Met769 and Lys721 of EGFR) is critical for activity, with the most potent compounds (IC50 0.69–1.8 µM vs. gefitinib IC50 1.74 µM) featuring optimized HBA placement [1].

Hydrogen bonding Kinase hinge binding Solubility

Class-Level VEGFR-2 Kinase Inhibition Potential Based on Triazolo[4,3-c]quinazoline Pharmacophore

The [1,2,4]triazolo[4,3-c]quinazoline scaffold to which the target compound belongs has been validated as a VEGFR-2 inhibitor pharmacophore. In a 2022 study by Azab et al., compound 10k—a triazolo[4,3-c]quinazoline derivative bearing aromatic substituents at positions 3 and 5—exhibited a VEGFR-2 IC50 of 53.81 nM, comparable to sorafenib (IC50 = 44.34 nM) [1]. Across the 11-compound series, VEGFR-2 IC50 values ranged from 53.81 nM to >10 µM depending on substitution pattern, with antiproliferative IC50 values of 4.88 and 5.21 µM against HepG2 and HCT-116 cells respectively for the most potent analog [1]. A separate study on triazolo[4,3-c]quinazolines as DNA intercalators identified compound 6 with VEGFR-2 IC50 of 60.83 nM [2]. The target compound's 2-fluorophenyl and 4-methoxyphenyl substitution pattern is compatible with the established VEGFR-2 pharmacophore requiring a central planar heteroaromatic core with appropriately oriented aryl groups for occupancy of the hydrophobic back pocket and solvent-exposed region [3].

VEGFR-2 inhibition Angiogenesis Kinase inhibitor

DNA Intercalation Potential of the Planar Triazolo[4,3-c]quinazoline Core

The [1,2,4]triazolo[4,3-c]quinazoline scaffold has been independently validated as a DNA intercalator and Topoisomerase II (Topo II) inhibitor chemotype across multiple published series. Gaber et al. (2023) reported that 15 triazolo[4,3-c]quinazoline derivatives were assessed for cytotoxicity against HCT-116 and HepG2 cells, with compound 16 emerging as the most potent Topo II catalytic inhibitor at 10 µM, while maintaining low cytotoxicity against Vero normal cells [1]. In a separate study by Alesawy et al. (2021), compounds 18c, 14d, and 19b showed IC50 values ranging from 5.22 to 24.24 µM against HCT-116, HepG-2, and MCF-7 cell lines, with compound 18c inducing G2-M cell cycle arrest and apoptosis [2]. The target compound's extended planar aromatic system (triazole-quinazoline fused core with two pendant aryl rings) satisfies the structural requirements for DNA intercalation between base pairs, a mechanism confirmed by DNA-binding assays showing IC50 values of 54.08–84.08 µM for the most active analogs in the DNA displacement assay [3].

DNA intercalation Topoisomerase II inhibition Cytotoxicity

EGFR Tyrosine Kinase Inhibition: Class-Level Evidence and Substitution-Dependent Potency

The [1,2,4]triazolo[4,3-c]quinazoline scaffold has been characterized as a new class of EGFR tyrosine kinase inhibitors by Ewes et al. (2020). In this study, compounds 8, 19, and 21 demonstrated EGFR IC50 values of 0.69–1.8 µM, compared with the reference drug gefitinib (IC50 = 1.74 µM) [1]. These compounds induced apoptosis in MCF-7 cells at rates of 7.14%, 17.52%, and 24.88% respectively, versus doxorubicin control (29.09%) [1]. Critically, compound 8 showed superior predicted blood-brain barrier penetration compared to gefitinib in ADMET analysis [1]. Across the broader quinazoline-kinase inhibitor literature, the presence of a 2-fluorophenyl group is associated with enhanced EGFR binding through hydrophobic interactions with the gatekeeper residue and improved metabolic stability compared to non-fluorinated analogs [2]. The target compound combines this 2-fluorophenyl feature with a 4-methoxyphenylamine at the N-5 position, a substitution pattern not directly tested in the published EGFR series, representing an unexplored vector in the EGFR SAR landscape.

EGFR inhibition Tyrosine kinase Anticancer

Recommended Research and Procurement Application Scenarios for 3-(2-Fluorophenyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine (CAS 246021-96-5)


Kinase Inhibitor Screening Library Enrichment for VEGFR-2 and EGFR Drug Discovery Programs

The target compound is well-suited for inclusion in focused kinase inhibitor screening libraries targeting VEGFR-2 and EGFR. Its [1,2,4]triazolo[4,3-c]quinazoline core is a validated kinase inhibitor scaffold with published VEGFR-2 IC50 values as low as 53.81 nM [1] and EGFR IC50 values of 0.69–1.8 µM [2]. With a logP of 3.4, 6 HBA, and 1 HBD, the compound possesses drug-like physicochemical properties consistent with lead-like chemical space [3]. Its 2-fluorophenyl/4-methoxyphenyl substitution pattern is distinct from all published triazolo[4,3-c]quinazoline analogs, offering unexplored SAR territory for hit identification and potential IP generation.

DNA Intercalation and Topoisomerase II Mechanistic Probe Studies

The extended planar aromatic system of the triazolo[4,3-c]quinazoline core has been independently validated as a DNA intercalator and Topo II catalytic inhibitor across multiple research groups [4][5]. Published analogs achieve DNA-binding IC50 values of 54.08–84.08 µM and Topo II inhibition at concentrations as low as 10 µM, with demonstrated selectivity against Vero normal cells [4]. The target compound can serve as a structural probe to investigate how the 2-fluorophenyl and 4-methoxyphenyl substituents modulate DNA binding affinity and sequence specificity relative to existing analogs.

Chemical Biology Tool for Probing Dual Kinase/DNA Damage Mechanisms in Cancer Cells

Published triazolo[4,3-c]quinazolines demonstrate a dual mechanism of action encompassing both kinase inhibition (VEGFR-2, EGFR) and DNA intercalation/Topo II inhibition, with downstream effects including BAX upregulation (2.18–3.35 fold), Bcl-2 downregulation (1.25–1.9 fold), and cell cycle arrest at S and G2/M phases [1][4]. The target compound is a structurally distinct entry point for probing this dual mechanism, particularly valuable for studying kinase-dependent vs. DNA-damage-dependent apoptosis pathways in HepG2, HCT-116, and MCF-7 cell models.

In Silico Modeling and Pharmacophore Validation Studies

The target compound's computed properties—including logP 3.4, 6 HBA, 1 HBD, MW 385.39, and 4 rotatable bonds—place it within optimal drug-like and lead-like chemical space as defined by Lipinski and Oprea criteria [3]. Its specific substitution pattern provides a unique test case for validating pharmacophore models of VEGFR-2 and EGFR inhibition developed from published triazolo[4,3-c]quinazoline series [1][2]. Docking studies using the co-crystal structures of VEGFR-2 (e.g., PDB: 4ASD) and EGFR (PDB: 1M17) can predict binding poses and guide subsequent synthetic optimization.

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